molecular formula C15H14N4O3S B15077856 2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B15077856
M. Wt: 330.4 g/mol
InChI Key: IFWDKBLFEMTLLZ-CXUHLZMHSA-N
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Description

2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a triazole ring, a furan ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the furan ring and the phenol group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenol group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol shares similarities with other triazole-containing compounds and phenol derivatives.
  • Compounds such as 2-ethoxy-4-(((3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzene and this compound derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4O3S/c1-2-21-13-8-10(5-6-11(13)20)9-16-19-14(17-18-15(19)23)12-4-3-7-22-12/h3-9,20H,2H2,1H3,(H,18,23)/b16-9+

InChI Key

IFWDKBLFEMTLLZ-CXUHLZMHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)O

Origin of Product

United States

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